molecular formula C11H17ClN2O2 B1525676 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride CAS No. 1219976-98-3

2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride

Cat. No. B1525676
CAS RN: 1219976-98-3
M. Wt: 244.72 g/mol
InChI Key: KKFKECDTEWQLQO-UHFFFAOYSA-N
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Description

“2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride” is a chemical compound. Its IUPAC name is 2-amino-N-(4-methoxyphenyl)acetamide hydrochloride . It has a molecular weight of 216.67 and its molecular formula is C9H13ClN2O2 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride” can be represented by the SMILES notation: O=C(NC1=CC=C(OC)C=C1)CN.[H]Cl . This notation represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

“2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride” is a solid at room temperature . It has a molecular weight of 216.67 and its molecular formula is C9H13ClN2O2 .

Scientific Research Applications

Chemical and Pharmacologic Properties

The chemical and pharmacologic properties of compounds related to 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride, such as Metoclopramide, have been studied. Metoclopramide is noted for its stability, solubility in water, and absorption through various routes. It's structurally related to methoxyprocainamide and differs from commonly used antiemetics such as anticholinergics and phenothiazines (Tornetta, 1969).

In Vivo Metabolism

Research on the in vivo metabolism of structurally related compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, has been conducted. This study identified various metabolites, suggesting multiple metabolic pathways operative in rats (Kanamori et al., 2002).

Imaging in Parkinson's Disease

The synthesis of certain compounds related to 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride, such as [11C]HG-10-102-01, has been explored for potential use in imaging LRRK2 enzyme in Parkinson's disease. This reflects its potential application in medical imaging and diagnosis (Wang et al., 2017).

Cytotoxicity Studies

Compounds like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, related to 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride, have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research and therapy (Hassan et al., 2014).

Preparation and Characterization in Polymer Research

The preparation and characterization of cationic poly(N-isopropylacrylamide) copolymer latexes using compounds like 2-aminoethyl-methacrylate hydrochloride, closely related to the chemical , have been studied. This research is significant in the field of polymer science and technology (Meunier et al., 1995).

Designing Anticancer Agents

Research into functionalized amino acid derivatives, similar to 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride, has been conducted to explore their potential in designing new anticancer agents. This highlights the compound's relevance in drug discovery and development (Kumar et al., 2009).

Safety and Hazards

The safety information available indicates that “2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride” is harmful . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, and P501 .

properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-11(2,12)10(14)13-8-4-6-9(15-3)7-5-8;/h4-7H,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFKECDTEWQLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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